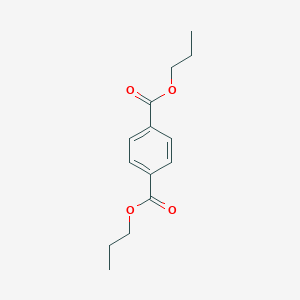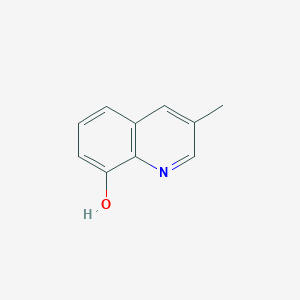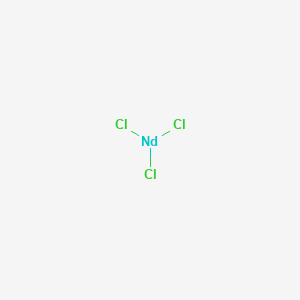
Neodymium chloride
説明
Neodymium chloride is a chemical compound that forms complexes in chloride solutions. Studies have shown that the formation constants of neodymium complexes can be determined spectrophotometrically, and the stability of these complexes varies with temperature and pressure . Neodymium chloride is also involved in the synthesis of various organolanthanide compounds and can form crystalline products with substituted cyclopentadienyl ligands . Additionally, neodymium chloride complexes have been synthesized with amine-bis(phenolate) ligands, which have applications in the ring-opening polymerization of ε-caprolactone .
Synthesis Analysis
The synthesis of neodymium chloride complexes can be achieved through various methods. For instance, the reaction of NdCl3 with lithium pentamethylcyclopentadienide results in a bis(pentamethylcyclopentadienyl) complex of neodymium, which is important for organolanthanide synthesis . Another synthesis method involves the metathesis reaction of anhydrous NdCl3 with a lithium amine-bis(phenolate) ligand to produce a neodymium chloride complex that can initiate the polymerization of ε-caprolactone .
Molecular Structure Analysis
The molecular structure of neodymium chloride complexes can be quite diverse. For example, the bis(pentamethylcyclopentadienyl) complex of neodymium has been characterized and consists of a crystalline product with a specific formulation based on elemental analysis and spectral data . The neodymium chloride complex with an amine-bis(phenolate) ligand has been determined to consist of two seven-coordinate neodymium centers linked through μ-Cl bridges . Additionally, mixed ligand neodymium complexes have been synthesized and structurally characterized, revealing coordination to eight oxygen atoms .
Chemical Reactions Analysis
Neodymium chloride participates in various chemical reactions. In molten chlorides, NdCl3 solutions undergo electrochemical reduction to metallic neodymium through two consecutive steps, and the stability of Nd2+ ions in these melts has been studied . The reactivity of neodymium chloride complexes has also been explored in the context of polymerization reactions, where they have been used to initiate the ring-opening polymerization of ε-caprolactone .
Physical and Chemical Properties Analysis
The physical and chemical properties of neodymium chloride are influenced by temperature, pressure, and the presence of other ligands. Spectrophotometric studies have shown that the stability of neodymium chloride complexes changes with temperature, and the dominant species in the solution can vary . X-ray absorption spectroscopy has been used to analyze the contraction of the Nd-O distance and the reduction in the number of coordinated water molecules in neodymium(III) aqua and chloroaqua complexes at elevated temperatures . The electrochemical behavior of neodymium compounds in molten chlorides has been investigated, revealing the reduction mechanism and the instability of NdCl2 at high temperatures . Furthermore, the pharmacology and toxicology of neodymium chlorides have been studied, showing a depressant action on various systems and potential for causing skin and eye irritation .
科学的研究の応用
1. Production of Anhydrous Neodymium Chloride
- Application Summary: Neodymium Chloride is used in the production of anhydrous neodymium chloride through the chlorination reaction of neodymium oxide and ammonium chloride .
- Methods of Application: The chlorination mechanism of neodymium oxide for the production of anhydrous neodymium chloride was analyzed based on the reaction temperature and reaction ratio of ammonium chloride . The powdered form of NdCl3 produced at 400 °C and under argon gas flow was identified as NdCl3·6(H2O), while the bulk form of NdCl3 produced by melting at 760 °C after a chlorination process consisted of anhydrous NdCl3 and NdCl3∙n(H2O) .
- Results or Outcomes: The powdered NdCl3 produced in an argon gas environment with a controlled level of oxygen (below 16.05 ppm) and moisture (below 0.01 ppm) content was identified as single-phase anhydrous NdCl3 and showed the highest chlorination conversion rate of 98.65% .
2. Recovery of Neodymium
- Application Summary: Neodymium Chloride is used in the recovery of neodymium from end-of-life products .
- Methods of Application: This perspective concentrates on the different methods to recover Nd from permanent magnets and rechargeable batteries, covering the most developed processes, hydrometallurgy and pyrometallurgy, and with a special focus on electrodeposition using highly electrochemical stable media (e.g., ionic liquids) .
- Results or Outcomes: The importance of investigating new ionic liquid chemistries, as well as the effect of other metal impurities in the ionic liquid on the deposit composition or the stability of the ionic liquids are discussed .
3. Use in Lasers
4. Use in Glass Coloring and Tinting
5. Production of Neodymium Metal
- Application Summary: Neodymium Chloride is used as an intermediate chemical for the production of neodymium metal .
6. Use in Magnetic Therapy
- Application Summary: Neodymium magnets, which can be produced from Neodymium Chloride, are used in various magnetic therapy devices such as magnetic therapy cups, magnetic balls, magnetic therapy machines, magnetic therapy shoes, magnetic therapy caps, magnetic therapy bracelets, necklaces, etc .
7. Catalyst in Organic Synthesis
8. Decomposition of Waste Water Contamination
Safety And Hazards
Neodymium (III) chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Neodymium (III) chloride has several important applications as an intermediate chemical for production of neodymium metal and neodymium-based lasers and optical fibers . Efficient and selective Nd recovery to overcome the increasingly critical supply problems is an important direction for future work in the field .
特性
IUPAC Name |
trichloroneodymium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Nd/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATINCSYRHURBSP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Nd](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044760 | |
| Record name | Neodymium(III) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Purple crystals; Soluble in water; [Merck Index] | |
| Record name | Neodymium chloride (NdCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2139 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Neodymium chloride | |
CAS RN |
10024-93-8 | |
| Record name | Neodymium trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neodymium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Neodymium chloride (NdCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium(III) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodymium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



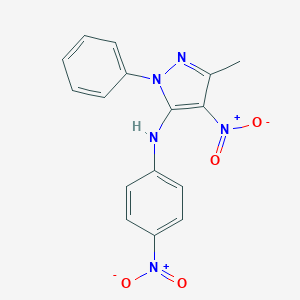
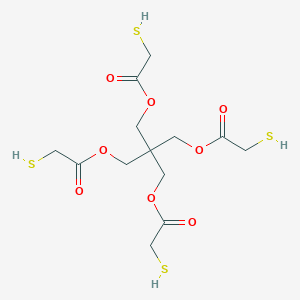
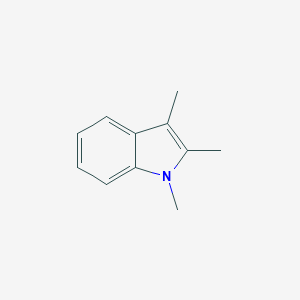
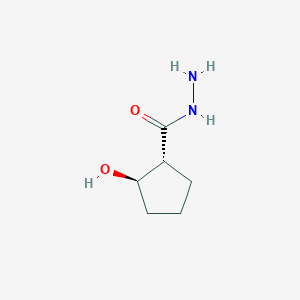
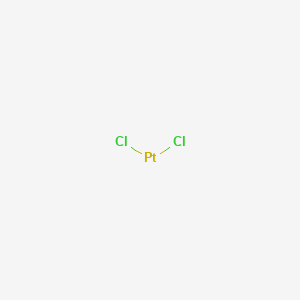
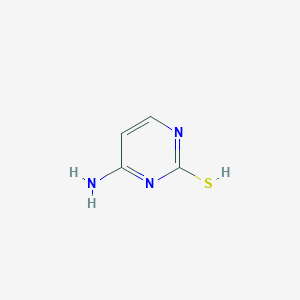
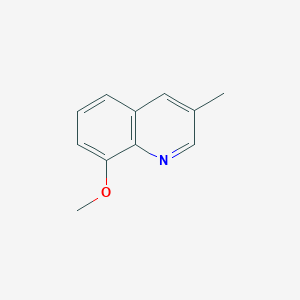
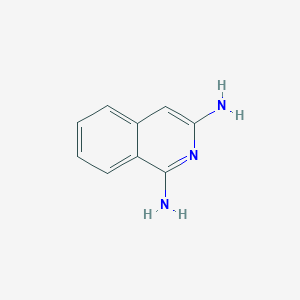
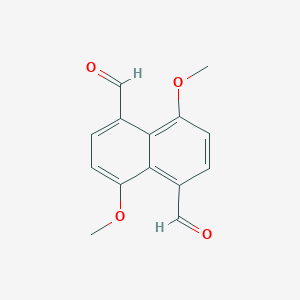
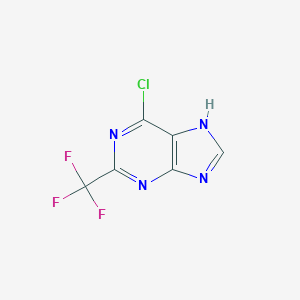
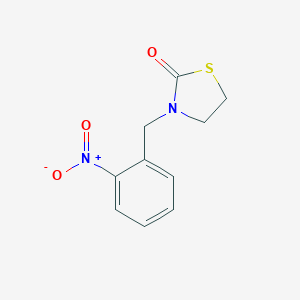
![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B156215.png)
